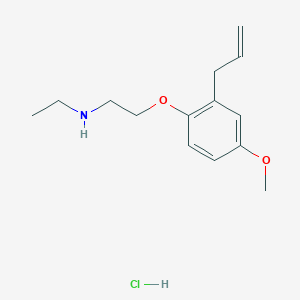![molecular formula C19H27N3O3 B5456510 1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE](/img/structure/B5456510.png)
1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is a complex organic compound that features a piperazine and piperidine moiety linked through a carbonyl group
Métodos De Preparación
The synthesis of 1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxyphenylpiperazine and piperidine.
Reaction Conditions: The piperazine derivative is reacted with a suitable acylating agent to introduce the carbonyl group, followed by coupling with piperidine under controlled conditions.
Industrial Production: Industrial methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens.
Major Products: The major products depend on the type of reaction, such as N-oxides from oxidation, alcohols from reduction, and substituted phenyl derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular functions.
Comparación Con Compuestos Similares
1-(4-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE can be compared with similar compounds:
Similar Compounds: Compounds like 4-methoxyphenylpiperazine derivatives and other piperidine-based molecules.
Uniqueness: Its unique structure, combining both piperazine and piperidine moieties with a methoxyphenyl group, distinguishes it from other compounds.
List of Similar Compounds: Examples include 4-methoxyphenylpiperazine, piperidine derivatives, and other carbonyl-linked piperazine compounds.
Propiedades
IUPAC Name |
1-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-15(23)20-9-7-16(8-10-20)19(24)22-13-11-21(12-14-22)17-3-5-18(25-2)6-4-17/h3-6,16H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQJZWCVLUYYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-1,2,3-benzotriazole](/img/structure/B5456429.png)
![2-{4-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}nicotinonitrile](/img/structure/B5456430.png)
![N-[[5-(2-fluorophenyl)furan-2-yl]methyl]cyclopentanamine;hydrochloride](/img/structure/B5456431.png)
![4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide](/img/structure/B5456438.png)
![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B5456446.png)
![2-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol](/img/structure/B5456450.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5456469.png)
![8-(3-hydroxy-2-methylbenzoyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5456477.png)

![N,N-diethyl-1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5456487.png)
![N-[(2,4-dimethylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B5456489.png)
![2-{2-[2-(acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5456497.png)
![N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5456503.png)

